

(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-Bupivacaine hydrochloride

Cat. No.: B3415515

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **(R)-(+)-Bupivacaine hydrochloride**, a long-acting local anesthetic. It covers fundamental chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. The guide also delves into the compound's mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Detailed experimental protocols and illustrative diagrams are included to support research and development activities.

Chemical Identity and Properties

(R)-(+)-Bupivacaine is the dextrorotatory enantiomer of bupivacaine, a potent amide-type local anesthetic. The hydrochloride salt is the commonly used pharmaceutical form.

Identifier	Value	Reference
CAS Number	27262-46-0	[1] [2] [3]
IUPAC Name	(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride	[3]
Molecular Formula	C ₁₈ H ₂₉ ClN ₂ O	[3]
Molecular Weight	324.9 g/mol	[2] [3] [4]

Physicochemical Properties

Property	Value	Reference
Appearance	White crystalline powder	[5]
Melting Point	255-256 °C	[6]
pKa	~8.1	[6]
Solubility	Soluble in water (50 mg/mL with heating), ethanol. Precipitates in basic solutions.	[6]
LogP	3.6	[7]

Synthesis

The synthesis of enantiomerically pure bupivacaine, such as the (R)-(+)-enantiomer, is a critical process in its pharmaceutical development. Generally, the synthesis involves several key steps, often starting from a chiral precursor or employing a chiral resolution step. A general synthetic approach for a specific enantiomer, such as levobupivacaine ((S)-enantiomer), has been described and can be adapted. One common route involves the amidation of a chiral piperidine carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

A representative synthetic workflow is outlined below:



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Figure 1: Generalized synthetic workflow for **(R)-(+)-Bupivacaine Hydrochloride**.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of **(R)-(+)-Bupivacaine hydrochloride** in bulk drug substance, pharmaceutical formulations, and biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[5][11][12][13][14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is a standard for the analysis of bupivacaine.[5][11][12][13]

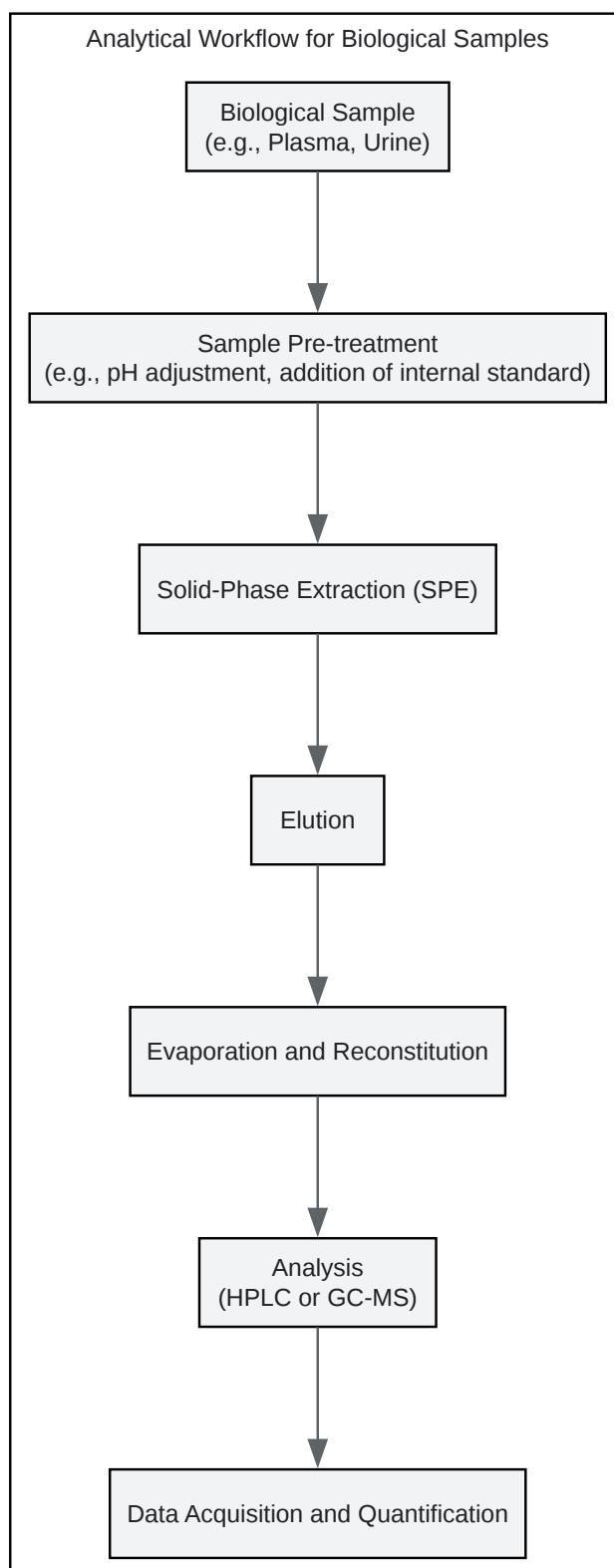
Experimental Protocol: RP-HPLC for Bupivacaine Hydrochloride

- Chromatographic System:
 - Column: C18, 50 x 4.6mm, 1.8 μ m particle size.[13]
 - Mobile Phase: A mixture of 0.2M pH 6.8 Phosphate buffer, Acetonitrile, and Milli-Q water in a ratio of 5:40:650 (v/v/v).[13]
 - Flow Rate: 1.0 mL/min.[13]
 - Column Temperature: 45°C.[13]
 - Detection: UV at 234 nm.[13]

- Injection Volume: 5 μL .[\[13\]](#)
- Standard and Sample Preparation:
 - Stock Solution: Prepare a stock solution of Bupivacaine hydrochloride (e.g., 2.0 mg/mL) by dissolving the appropriate amount in the mobile phase (diluent).[\[13\]](#)
 - Working Solutions: Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.
 - Sample Preparation (for injection formulation): Dilute the bupivacaine injection formulation with the diluent to a final concentration within the calibration range (e.g., 2.0 mg/mL).[\[13\]](#)
- Analysis:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solutions.
 - Quantify the amount of bupivacaine in the sample by comparing its peak area to the calibration curve.

Analysis in Biological Samples

The determination of bupivacaine and its metabolites in biological fluids like plasma or urine often requires a sample extraction step prior to chromatographic analysis to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[\[14\]](#)[\[16\]](#)

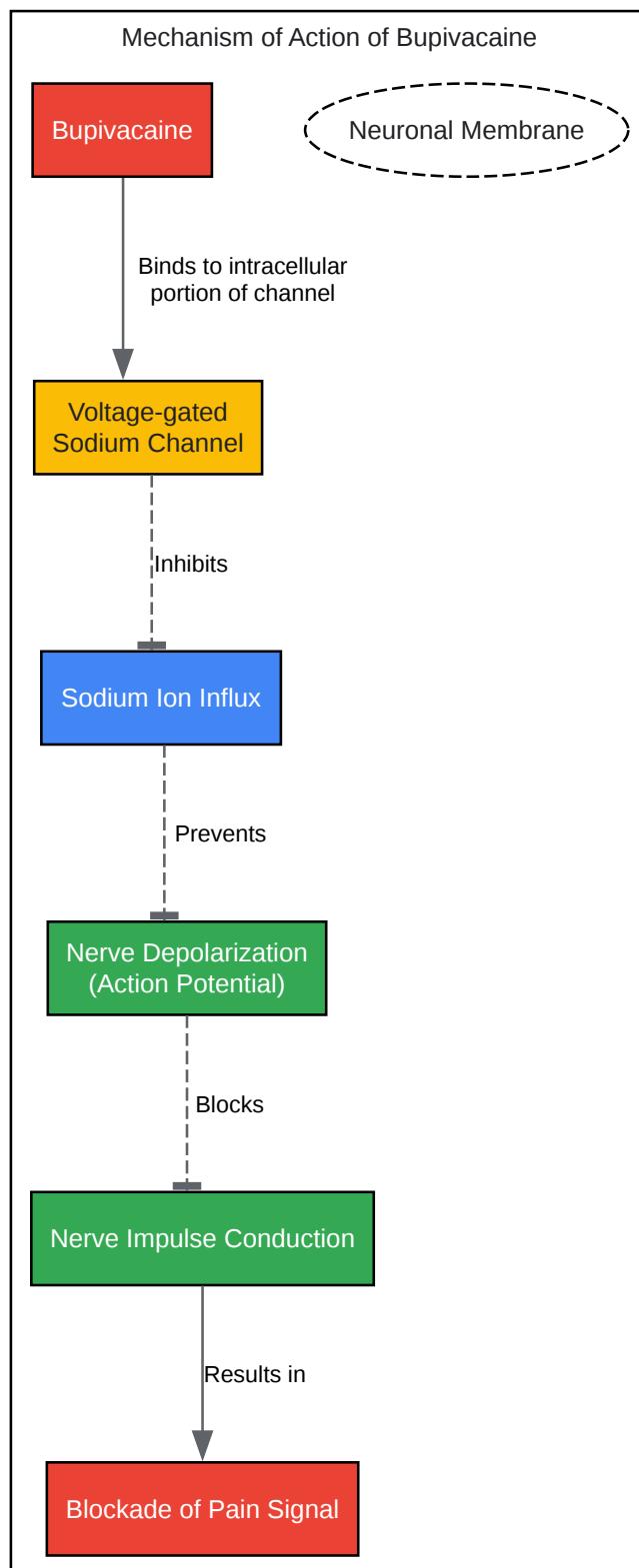


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Figure 2: Workflow for the analysis of bupivacaine in biological samples.

Mechanism of Action

The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels on the neuronal membrane.[1][3][18][19] By binding to the intracellular portion of these channels, bupivacaine inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[1][3][18] This blockade prevents nerve depolarization and leads to a reversible loss of sensation.[1][2][18]



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Figure 3: Signaling pathway of bupivacaine's anesthetic action.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

- Absorption: The rate of systemic absorption depends on the dose, concentration, route of administration, and vascularity of the injection site.[20] Peak blood levels are typically reached within 30 to 45 minutes after administration for peripheral nerve blocks.[20]
- Distribution: Bupivacaine is highly protein-bound in the plasma (~95%).[1] It is distributed to all body tissues, with higher concentrations in well-perfused organs like the liver, lungs, heart, and brain.[21]
- Metabolism: Bupivacaine is primarily metabolized in the liver, mainly by cytochrome P450 3A4, to its major metabolite, 2,6-pipercoloxylidine.[1]
- Excretion: Only a small percentage (around 6%) of bupivacaine is excreted unchanged in the urine.[1][21] The elimination half-life in adults is approximately 2.7 hours.[20]

Pharmacodynamics

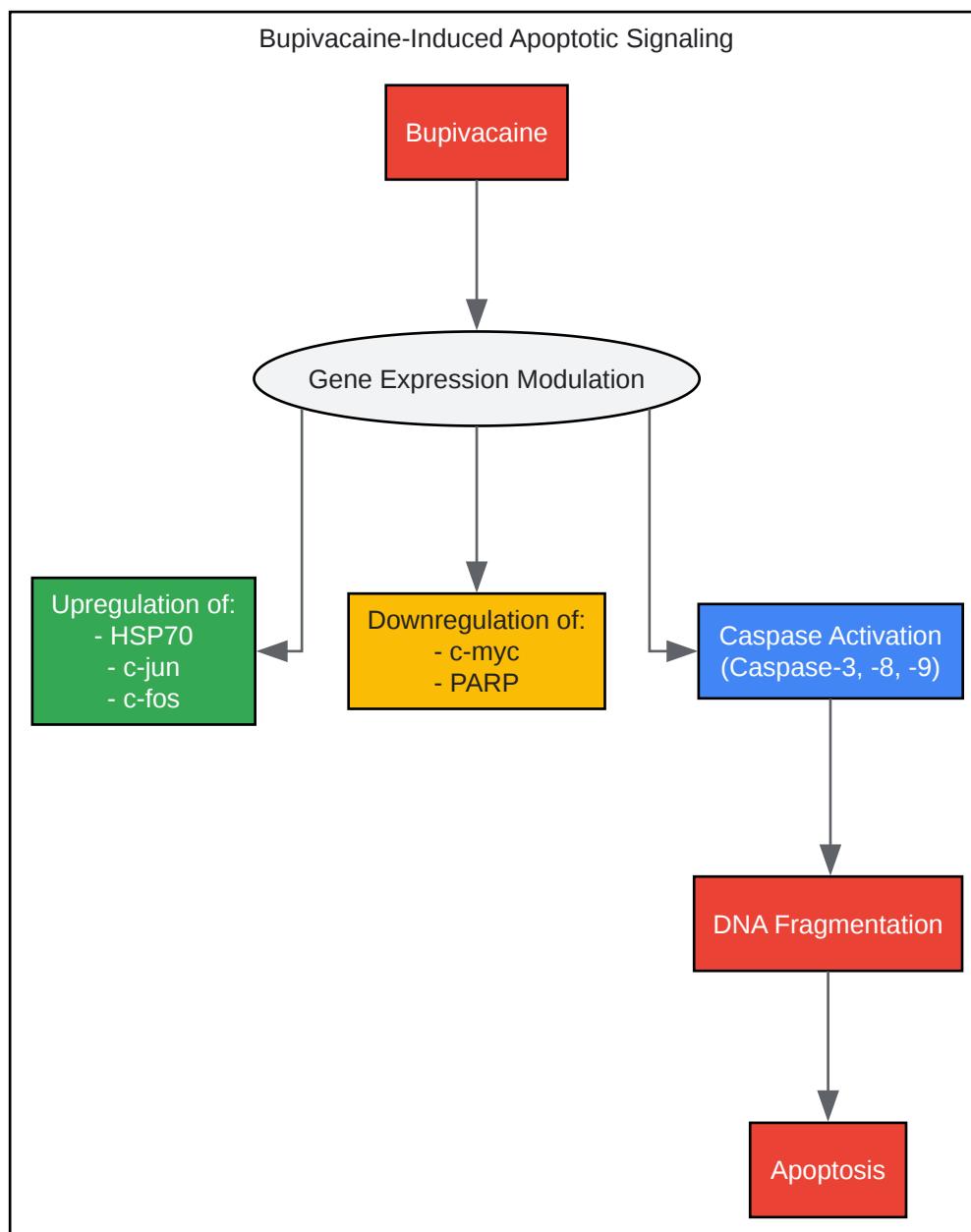
- Onset of Action: The onset of anesthesia typically occurs within 15 minutes.[2]
- Duration of Action: Bupivacaine is known for its long duration of action, which can range from 2 to 8 hours, depending on the dose and site of administration.[2] The order of nerve function loss is typically pain, temperature, touch, proprioception, and then skeletal muscle tone.[1]

Toxicology

The primary toxicities of bupivacaine involve the central nervous system (CNS) and the cardiovascular system, and are generally related to excessive plasma concentrations.[22]

- CNS Toxicity: Initial symptoms can include neuronal excitation (e.g., restlessness, tremors) followed by depression, potentially leading to convulsions and respiratory arrest.[2][21]
- Cardiotoxicity: Bupivacaine is noted for its potential cardiotoxicity, which can manifest as myocardial depression, arrhythmias, and in severe cases, cardiac arrest.[19][23] The (R)-(+)-enantiomer has been shown to have significant cardiac toxicity.[9]

- Apoptosis: Studies have indicated that bupivacaine can induce apoptosis in certain cell types. This process may involve the transcriptional regulation of several apoptosis-related genes, including the upregulation of HSP70, c-jun, and c-fos, and the downregulation of c-myc and PARP.[24]



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Figure 4: Simplified signaling pathway of bupivacaine-induced apoptosis.

Conclusion

(R)-(+)-Bupivacaine hydrochloride is a well-characterized local anesthetic with a long history of clinical use. A thorough understanding of its chemical properties, synthesis, analytical methods, and biological activities is crucial for its safe and effective application in research and drug development. This guide provides a foundational resource for professionals working with this important compound.

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